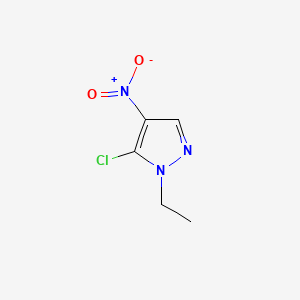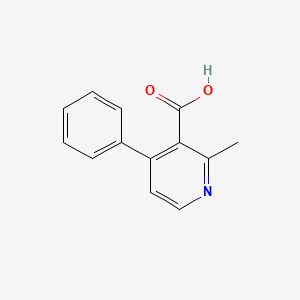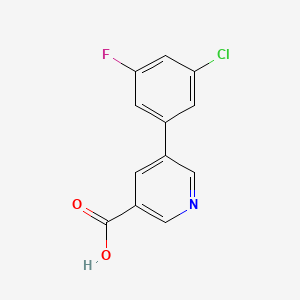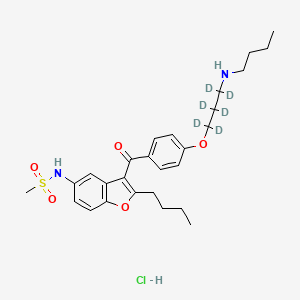
Desbutyl Dronedarone-d6 Hydrochloride
Vue d'ensemble
Description
Desbutyl Dronedarone-d6 Hydrochloride is a deuterated form of Desbutyl Dronedarone Hydrochloride . It is a metabolite of Dronedarone, a medication used for the treatment of cardiac arrhythmias . The molecular formula of Desbutyl Dronedarone-d6 Hydrochloride is C27H30D6N2O5S.HCl .
Synthesis Analysis
Dronedarone, the parent compound of Desbutyl Dronedarone-d6 Hydrochloride, can be synthesized via Friedel–Craft acylation of 2- (-2-butyl-1-benzofuran-5-yl)-1 H -isoindole-1,3 (2 H )dione with 4- (3-chloropropoxy) benzoic acid . This synthesis method uses Eaton’s reagent instead of hazardous and toxic metal halide catalysts like AlCl3 or SnCl4 .Molecular Structure Analysis
The molecular structure of Desbutyl Dronedarone-d6 Hydrochloride is characterized by its molecular formula, C27H37ClN2O5S . The exact mass is 542.2488316 g/mol .Chemical Reactions Analysis
The cytotoxicity of Dronedarone, the parent compound of Desbutyl Dronedarone-d6 Hydrochloride, is decreased in cells overexpressing CYP3A4, CYP3A5, or CYP2D6, indicating that the parent Dronedarone has higher potency than the metabolites to induce cytotoxicity in these cells . In contrast, cytotoxicity is increased in CYP1A1-overexpressing cells .Physical And Chemical Properties Analysis
Desbutyl Dronedarone-d6 Hydrochloride has a molecular weight of 543.1 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 15 .Applications De Recherche Scientifique
Cardiovascular System Research
Desbutyl Dronedarone-d6 Hydrochloride is an active metabolite of the antiarrhythmic agent dronedarone . It is used in cardiovascular system research, particularly in the study of heart arrhythmias .
Endocrinology & Metabolism
This compound inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα 1 and TRβ 1 . This makes it useful in endocrinology and metabolism research, specifically in the study of thyroid hormones .
Cytochrome P450 Pathways
Desbutyl Dronedarone-d6 Hydrochloride is formed from dronedarone by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . It is therefore used in research related to Cytochrome P450 pathways .
Toxicology & Xenobiotic Metabolism
Given its formation through CYPs and MAO, this compound is also relevant in the field of toxicology and xenobiotic metabolism .
Mitochondrial Biology
Desbutyl Dronedarone-d6 Hydrochloride has been found to decrease intracellular ATP levels in H9c2 rat cardiomyocytes . It also inhibits mitochondrial complex I, also known as NADH dehydrogenase, and mitochondrial complex II, also known as succinate dehydrogenase, activities in isolated rat heart mitochondria . This makes it valuable in research related to mitochondrial biology and dysfunction .
Lipid Biochemistry
This compound inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET from 14,15-EET . This makes it useful in lipid biochemistry research, particularly in the study of cytochrome P450 pathways .
Mécanisme D'action
Target of Action
Desbutyl Dronedarone-d6 Hydrochloride, a deuterated form of Desbutyl Dronedarone, primarily targets sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . These targets play a crucial role in maintaining the normal sinus rhythm in the heart .
Mode of Action
The compound works by blocking these ion channels, thereby controlling the rhythm and rate in atrial fibrillation . It also inhibits β-adrenergic receptors, which helps to regulate the heartbeat and prevent irregular heart rhythms .
Biochemical Pathways
Desbutyl Dronedarone-d6 Hydrochloride affects several biochemical pathways. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα1 and TRβ1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET from 14,15-EET .
Pharmacokinetics
The compound is metabolized in the liver via the cytochrome P450 system (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . The resulting metabolites are primarily excreted in the feces . The compound’s lipophilic nature and shorter half-life compared to its parent compound, Dronedarone, lead to reduced tissue accumulation and decreased risk for organ toxicities .
Result of Action
The action of Desbutyl Dronedarone-d6 Hydrochloride results in the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It also reduces the incidence of hospitalizations for acute coronary syndromes and stroke .
Safety and Hazards
Dronedarone, the parent compound of Desbutyl Dronedarone-d6 Hydrochloride, has been associated with liver injury . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also recommended to take precautionary measures against static discharge .
Propriétés
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)-1,1,2,2,3,3-hexadeuteriopropoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H/i8D2,17D2,18D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXBTJLIQYUYSZ-TWVPJIPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NCCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747515 | |
| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desbutyl Dronedarone-d6 Hydrochloride | |
CAS RN |
1346598-70-6 | |
| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



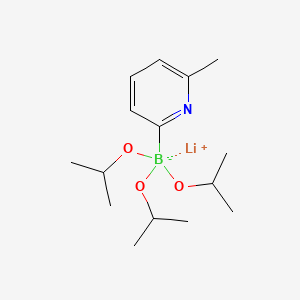
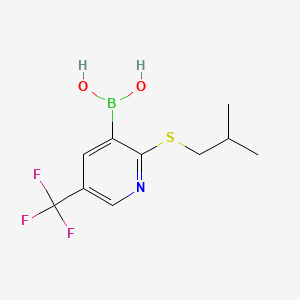

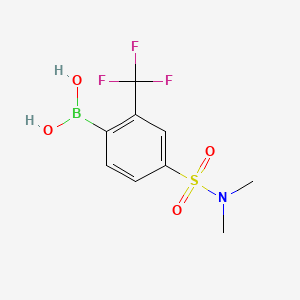
![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)

![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)
![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)
